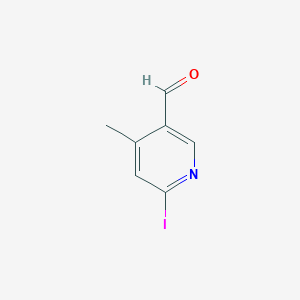
6-Iodo-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-4-methylnicotinaldehyde is a chemical compound belonging to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position on the nicotinaldehyde ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-methylnicotinaldehyde typically involves the iodination of 4-methylnicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the 6th position of the nicotinaldehyde ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield alcohol derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products:
Oxidation: Formation of 6-iodo-4-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-iodo-4-methylpyridine-3-methanol.
Substitution: Formation of various 6-substituted-4-methylnicotinaldehyde derivatives.
Scientific Research Applications
6-Iodo-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Iodo-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The iodine atom may also contribute to the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
4-Methylnicotinaldehyde: Lacks the iodine atom, resulting in different reactivity and applications.
6-Bromo-4-methylnicotinaldehyde: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and reactivity.
6-Chloro-4-methylnicotinaldehyde: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.
Uniqueness: 6-Iodo-4-methylnicotinaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and potential for forming various derivatives, making it valuable for diverse applications in research and industry.
Properties
Molecular Formula |
C7H6INO |
|---|---|
Molecular Weight |
247.03 g/mol |
IUPAC Name |
6-iodo-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6INO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3 |
InChI Key |
QTIUHKWOZSUWSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B15059393.png)
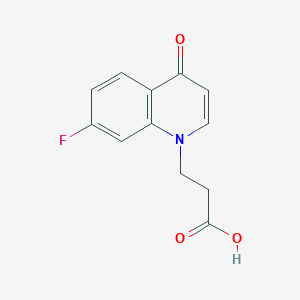

![1-(6-(3,4-Dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B15059413.png)
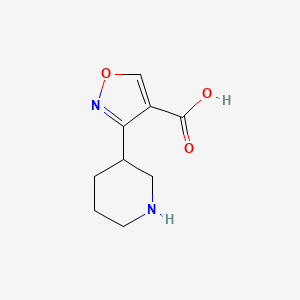

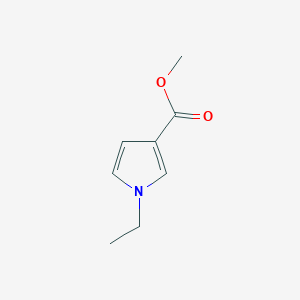
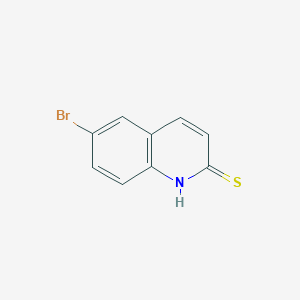
![4-(6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrazin-8-YL)morpholine](/img/structure/B15059444.png)
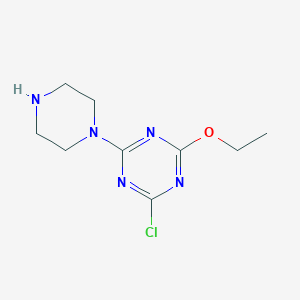
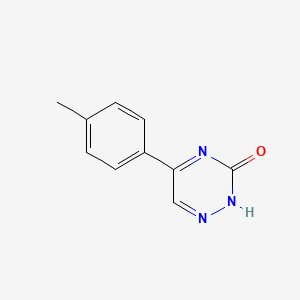
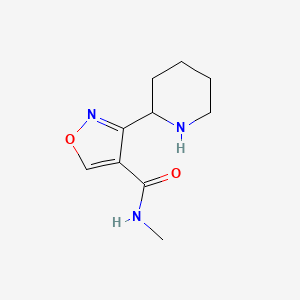
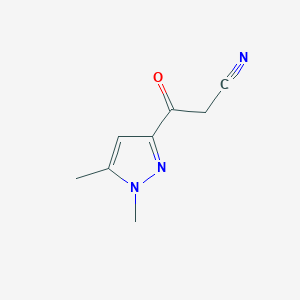
![4-Methyl-2,6-dioxo-8-(4-(trifluoromethyl)pyridin-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15059459.png)
